(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine
Overview
Description
(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine is a versatile small molecule scaffold used in various chemical and biological applications. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[4.2.0]octa-1,3,5-triene core. The presence of both an ethyl and a methylamine group further enhances its reactivity and potential for diverse chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{Bicyclo[420]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine typically involves the formation of the bicyclo[42One common method involves the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal aryl alkynes and subsequent zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the purification and isolation of the compound are critical steps to ensure high purity and quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can interact with cellular membranes, altering their properties and affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol
- Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid
- (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride
Uniqueness
(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine stands out due to its combination of a bicyclic core with both ethyl and methylamine groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(12-2)11-7-9-5-3-4-6-10(9)11/h3-6,8,11-12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEIRXMOPJIBGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2=CC=CC=C12)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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